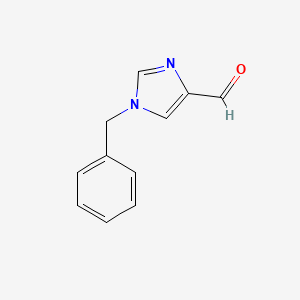

1-Benzylimidazole-4-carbaldehyde

描述

Significance of the Imidazole (B134444) Core in Medicinal and Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.com This structural motif is a cornerstone in both medicinal and organic chemistry due to a unique combination of properties. In medicinal chemistry, the imidazole nucleus is considered a "privileged structure" because it is found in a multitude of biologically active compounds and approved drugs. mdpi.comnih.gov Its prevalence stems from its high stability, water solubility, and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, which facilitates strong interactions with biological targets like enzymes and receptors. ijsrtjournal.comnih.gov

The imidazole core is integral to several essential natural molecules, including the amino acid histidine, the neurotransmitter histamine (B1213489), and purines, which are fundamental components of DNA. lifechemicals.comresearchgate.net This natural precedent has inspired the development of a vast array of synthetic imidazole-containing drugs with diverse therapeutic applications, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comresearchgate.net The electron-rich nature of the ring and its capacity for chemical modification allow chemists to fine-tune the pharmacological profiles of these molecules. researchgate.netnih.gov

In organic chemistry, the imidazole ring is a versatile synthetic intermediate. Its aromaticity and the presence of two distinct nitrogen atoms provide multiple sites for functionalization, enabling the construction of complex molecular architectures. nih.gov It is used as a building block in the synthesis of ionic liquids, polymers, and as ligands for catalysts. lifechemicals.com

Structural Rationale for 1-Benzylimidazole-4-carbaldehyde's Research Interest

The specific research interest in this compound can be understood by dissecting its three key structural components: the imidazole core, the N-1 benzyl (B1604629) group, and the C-4 carbaldehyde group.

The Imidazole Core: As established, this heterocyclic ring serves as the foundational scaffold, providing the inherent physicochemical properties and biological relevance associated with imidazoles. ijsrtjournal.comnih.gov

The C-4 Carbaldehyde Group: The carbaldehyde (or formyl) group at the fourth position of the imidazole ring is a highly reactive and synthetically valuable functional group. chemicalbook.comsigmaaldrich.com It serves as a crucial "synthetic handle," allowing chemists to easily build more complex molecules. The aldehyde can readily participate in a variety of chemical transformations, such as condensation reactions to form Schiff bases, reduction to an alcohol, or oxidation to a carboxylic acid. This versatility makes this compound an important intermediate for creating libraries of diverse compounds for drug discovery screening. chemicalbook.comfishersci.ca

Overview of Research Trajectories for Imidazole-Based Aldehydes

Research involving imidazole-based aldehydes, such as this compound, primarily follows trajectories centered on their use as synthetic intermediates for creating novel compounds with potential therapeutic or material applications.

A major research focus is the use of these aldehydes in the synthesis of new heterocyclic systems and other complex derivatives. chemicalbook.comiosrjournals.org For example, imidazole-4-carbaldehyde is used as a starting material in the preparation of inhibitors for enzymes like C17,20-lyase, which is a target in the treatment of androgen-dependent prostate cancer. fishersci.ca The aldehyde functionality allows for the construction of larger molecules through reactions like the van Leusen imidazole synthesis, where formylation is a key step in creating more complex, polysubstituted imidazoles for biological evaluation. mdpi.com

Another significant research avenue is their application in the development of chemosensors. The imidazole ring can coordinate with metal ions, and the aldehyde group can be derivatized to create a signaling unit. This combination allows for the design of molecules that can selectively detect specific metal ions or anions, often through a change in color or fluorescence. sigmaaldrich.comchemicalbook.com

Furthermore, the development of efficient and environmentally friendly synthetic methods for preparing and utilizing imidazole aldehydes is an ongoing area of research. This includes the use of microwave-assisted synthesis and multi-component reactions, which allow for the rapid generation of diverse libraries of imidazole derivatives from simple aldehyde precursors. ijpsjournal.com These libraries are then used in high-throughput screening to identify new lead compounds for drug development.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85102-93-8 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₀N₂O | chemicalbook.comchemspider.com |

| Molecular Weight | 186.21 g/mol | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

1-benzylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-7-13(9-12-11)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNXSUJWIAAGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454991 | |

| Record name | 1-benzylimidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85102-93-8 | |

| Record name | 1-benzylimidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzylimidazole 4 Carbaldehyde

Conventional and Novel Synthetic Pathways to the Imidazole-4-carbaldehyde Moiety

The initial and crucial step in the synthesis of 1-benzylimidazole-4-carbaldehyde is the formation of the imidazole-4-carbaldehyde scaffold. This involves the construction of the imidazole (B134444) ring and the subsequent introduction of a formyl group at the C4 position.

Strategies for Imidazole Ring Formation and Functionalization

The imidazole ring, first synthesized by Heinrich Debus in 1858, is a five-membered diazole heterocycle. nih.govwikipedia.org Its synthesis can be achieved through various methods that allow for the introduction of different substituents.

One of the earliest and still relevant methods is the Debus synthesis , which involves the reaction of a glyoxal, an aldehyde, and ammonia. nih.govwikipedia.org This method, while foundational, often results in low yields but is adaptable for creating C-substituted imidazoles. nih.gov

Modern approaches offer more versatility and efficiency. For instance, highly substituted imidazoles can be synthesized through Pummerer-like rearrangement induced cascade reactions, which allow for the formation of multiple carbon-nitrogen bonds under mild conditions. organic-chemistry.org Another strategy involves the microwave-assisted one-pot synthesis from 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate, which is a simple and efficient solventless method. organic-chemistry.org

The functionalization of the imidazole ring is key to introducing the desired moieties. The imidazole nucleus is versatile in its construction and functionalization, making it a rich source of chemical diversity. nih.govresearchgate.net The nitrogen atoms in the ring play a crucial role; the sp2 hybridized nitrogen (N-3) acts as a hydrogen bond acceptor, while the N-1 nitrogen can donate its hydrogen. nih.gov This amphoteric nature, acting as both an acid and a base, influences its reactivity and functionalization strategies. nih.govnih.gov

Introduction of the Formyl Group at Position 4

With the imidazole ring in place, the next step is the introduction of a formyl group (-CHO) at the C4 position. This transformation is a type of formylation reaction, which functionalizes a compound with a formyl group. wikipedia.org

A common method to achieve this is through the oxidation of a precursor, such as 4-(hydroxymethyl)imidazole. One specific protocol involves dissolving 4-(hydroxymethyl)imidazole in methanol (B129727) and treating it with manganese dioxide. The oxidation reaction is carried out at 40°C for 6 hours. guidechem.com

Another approach starts from a protected imidazole derivative. For example, 1-(dimethylaminosulfonyl)imidazole-4-carbaldehyde diethyl acetal (B89532) can be treated with sulfuric acid, followed by neutralization and purification to yield 1H-imidazole-4-carbaldehyde. guidechem.com

A more direct formylation can be achieved through a metal-halogen exchange followed by reaction with a formylating agent. A solution of 4-bromo-1H-imidazole in dry THF can be treated with isopropylmagnesium chloride and then n-butyllithium. The resulting lithiated species is then reacted with dry dimethylformamide (DMF) to introduce the formyl group, yielding 1H-imidazole-4-carbaldehyde after workup and purification. chemicalbook.comguidechem.com

Benzylation Protocols for N1-Substitution

The final key transformation in the synthesis of this compound is the attachment of a benzyl (B1604629) group to the N1 position of the imidazole ring. This N-alkylation must be performed with high regioselectivity to avoid substitution at the N3 position.

Direct N-Alkylation Approaches

Direct N-alkylation is a common method for introducing the benzyl group. This typically involves reacting 1H-imidazole-4-carbaldehyde with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. researchgate.netresearchgate.net The base deprotonates the N1-H of the imidazole, generating an imidazolate anion that then acts as a nucleophile to attack the benzyl halide.

The choice of solvent and base is critical for the success of this reaction. Common bases include potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH). researchgate.net Solvents such as acetonitrile (B52724) or toluene (B28343) are frequently employed. researchgate.net For instance, the reaction can be carried out by heating the imidazole derivative with benzyl bromide and a base like KOH/K2CO3 in acetonitrile at 80°C. researchgate.net

Another approach involves the use of benzyl alcohol in the presence of a carboxylic acid or its derivative, followed by neutralization with an alkali. google.com

Catalytic Benzylation Methods

Catalytic methods offer an alternative to direct alkylation, often providing milder reaction conditions and improved selectivity. While specific catalytic benzylation methods for this compound are not extensively detailed in the provided context, general principles of catalytic N-alkylation of imidazoles can be applied.

Palladium-catalyzed reactions have been developed for the N-allylation of imidazoles, which could potentially be adapted for benzylation. beilstein-journals.org These reactions can proceed without the need for strong bases. Additionally, palladium-catalyzed hydroalkylation of alkoxyallenes with 2-acylimidazoles has been reported, highlighting the utility of palladium in functionalizing the imidazole core. acs.org

Chemo- and Regioselective Synthesis Considerations

Throughout the synthesis of this compound, chemo- and regioselectivity are paramount.

Regioselectivity in Imidazole Functionalization: The imidazole ring presents two nitrogen atoms for potential alkylation. The desired product is the N1-benzylated isomer. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent already on the ring, the alkylating agent, the solvent, and the reaction conditions. In many cases, a mixture of N1 and N3 isomers can be formed, necessitating careful control and purification. The presence of a formyl group at C4 can influence the electronic properties of the imidazole ring, potentially directing the benzylation to the N1 position.

Chemoselectivity: The formyl group is a reactive functional group that could potentially undergo side reactions during the benzylation step. For example, it could be reduced or oxidized depending on the reagents and conditions used. Therefore, the chosen synthetic route must be compatible with the aldehyde functionality. Protecting the aldehyde group as an acetal before N-alkylation and then deprotecting it afterward is a common strategy to avoid unwanted side reactions.

The synthesis of this compound is a multi-step process that relies on the careful application of fundamental and advanced organic chemistry principles. The successful construction of this molecule hinges on the strategic formation and functionalization of the imidazole ring, the selective introduction of the formyl group, and the regioselective benzylation of the N1 position, all while managing the chemoselectivity of the reactive aldehyde group.

Scalable Production Methods and Process Optimization for this compound

The synthesis of this compound on a large scale typically involves a two-step process: the N-benzylation of a suitable imidazole precursor followed by the selective oxidation of a functional group at the C4-position to an aldehyde. Process optimization for industrial-scale production focuses on maximizing yield, purity, and throughput while minimizing costs, waste, and operational hazards.

A common and scalable route commences with the N-alkylation of a 4-substituted imidazole, such as 1H-imidazole-4-carbaldehyde or a precursor like (1H-imidazol-4-yl)methanol. The subsequent oxidation of the substituent at the C4 position, if not already an aldehyde, is a critical step that requires careful optimization.

One of the well-established methods for the synthesis of this compound involves the oxidation of (1-benzylimidazol-4-yl)methanol. This transformation is frequently accomplished using manganese(IV) oxide (MnO2) in a suitable solvent. A reported laboratory-scale synthesis specifies the reaction with manganese(IV) oxide in 1,4-dioxane (B91453) at 80°C for 6 hours, achieving a high yield of 93%. rsc.org While effective, scaling up this reaction requires addressing challenges such as the handling of solid reagents and the management of manganese waste streams.

For industrial applications, the development of continuous flow processes offers significant advantages over traditional batch methods. nih.govresearchgate.net Continuous flow systems can provide better control over reaction parameters, leading to improved safety, consistency, and efficiency. nih.gov The integration of heterogeneous catalysts into packed-bed reactors within a flow system can simplify catalyst separation and recycling, a key consideration for sustainable and cost-effective large-scale production. nih.gov

Process optimization often involves a systematic study of various reaction parameters. For the N-benzylation step, factors such as the choice of solvent, base, temperature, and the nature of the benzylating agent are crucial. Studies on the N-alkylation of imidazoles have explored various conditions, including the use of aqueous media with surfactants like sodium dodecyl sulfate (B86663) (SDS), which can offer a more environmentally benign approach. lookchem.com

For the oxidation of (1-benzylimidazol-4-yl)methanol, optimization would involve screening different oxidizing agents, catalysts, and reaction conditions. While manganese dioxide is effective, its use in large quantities can be problematic. youtube.com Therefore, exploring catalytic aerobic oxidation methods is a key area of research for process intensification. Catalytic systems based on molybdenum, cobalt, or palladium have shown high efficiency and selectivity for the oxidation of benzyl alcohols to aldehydes. rsc.orgmdpi.comacs.org These catalytic processes can often be operated under milder conditions and with a better atom economy. acs.org

The table below summarizes key parameters and findings from literature on reactions analogous to the steps involved in the synthesis of this compound, providing a basis for process optimization.

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| N-Alkylation | Imidazole, Benzyl Bromide | NaOH, SDS | Water | 60 | 0.5-1 | 90-96 | N-alkylation in an aqueous micellar system. lookchem.com |

| N-Alkylation | Imidazole, Benzyl Alcohol | Acidic Zeolite (BASF-F160) | - | 350-380 | Continuous Flow | >99 | Gas-phase alkylation in a fixed-bed reactor. thalesnano.com |

| Oxidation | (1-Benzylimidazol-4-yl)methanol | MnO2 | 1,4-Dioxane | 80 | 6 | 93 | Laboratory scale synthesis of the target molecule. rsc.org |

| Oxidation | Benzyl Alcohol | MoO2 NPs | TBHP | 110 | 24 | 95 | Catalytic oxidation with molybdenum nanoparticles. mdpi.com |

| Oxidation | Benzyl Alcohol | Co1/NC | O2 | 100 | 4 | 95.2 | Single-atom cobalt catalyst for selective oxidation. rsc.org |

| Oxidation | Benzyl Alcohol | Pd-Fe/TiO2 | H2/O2 | Ambient | 0.5 | >99 | In situ generation of H2O2 for oxidation. acs.org |

Table 1. Reaction Parameters for the Synthesis of this compound and Analogous Reactions. This table is interactive. You can sort and filter the data by clicking on the column headers.

Chemical Transformations and Derivatization Chemistry of 1 Benzylimidazole 4 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group at the C4 position of the imidazole (B134444) ring is the most prominent site for chemical reactions, engaging readily in a variety of transformations typical of aromatic aldehydes.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde in 1-Benzylimidazole-4-carbaldehyde is electrophilic and serves as a prime target for nucleophiles. The initial step in its reactions with nucleophiles like amines or water is often the formation of a hemiaminal intermediate mdpi.com. These intermediates can be stable in some cases but typically proceed to form more stable products through elimination mdpi.com.

Condensation reactions are a cornerstone of its chemistry. For instance, it can react with hydrazine (B178648) hydrate (B1144303) in condensation processes researchgate.net. Furthermore, the aldehyde is susceptible to nucleophilic addition from organometallic reagents. A notable example is the addition of benzylboronic acid pinacol (B44631) ester, a reaction that can be enhanced by the use of additives like 1,4-diazabicyclo[2.2.2]octane (DABCO), which activates the boronate nucleophile nih.gov. Such reactions expand the synthetic utility of the aldehyde beyond simple condensations, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex alcohol derivatives.

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily manipulated through both oxidation and reduction, providing access to key derivatives with different functional groups.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-benzyl-1H-imidazole-4-carboxylic acid. This transformation can be achieved using common oxidizing agents. For example, a mixture of hydrogen peroxide (H₂O₂) and potassium hydroxide (B78521) (KOH) has been shown to effectively convert aldehyde-functionalized ionic liquids to their carboxyl-functionalized counterparts researchgate.net.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (1-benzyl-1H-imidazol-4-yl)methanol. A standard reagent for this reduction is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the aldehyde without affecting the imidazole or benzyl (B1604629) rings researchgate.net.

Interestingly, the synthesis of this compound itself often involves the oxidation of the corresponding primary alcohol, (1-benzyl-1H-imidazol-4-yl)methanol. A common laboratory method employs manganese(IV) oxide (MnO₂) in a solvent like 1,4-dioxane (B91453) to achieve this oxidation with high yield chemicalbook.com.

Table 1: Summary of Reactions at the Aldehyde Functionality

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | H₂O₂ / KOH | 1-Benzyl-1H-imidazole-4-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (1-Benzyl-1H-imidazol-4-yl)methanol |

| Schiff Base Formation | Primary Amines (e.g., Aniline) | N-((1-benzyl-1H-imidazol-4-yl)methylene)aniline |

| Condensation | Hydrazine Hydrate | Corresponding hydrazone |

Formation of Schiff Bases and Related Imines

One of the most significant reactions of this compound is its condensation with primary amines to form imines, commonly known as Schiff bases nih.gov. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-HC=N-) double bond youtube.commdpi.com.

The formation of a Schiff base is typically a reversible equilibrium reaction mdpi.com. To drive the reaction to completion and maximize the yield of the imine product, water is often removed from the reaction mixture as it forms mdpi.com. The stability of the resulting Schiff base can be enhanced by conjugation between the imidazole ring, the new C=N double bond, and the aromatic ring of the reacting amine youtube.com. This reaction is highly general, allowing for the synthesis of a vast library of derivatives by varying the primary amine component, including anilines and their substituted counterparts researchgate.netyoutube.comresearchgate.net.

Modifications of the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, but in this specific compound, the N1 position is already substituted with the benzyl group. This substitution is a key synthetic step in its preparation, typically achieved by reacting a precursor like 4-methyl-1H-imidazole-5-carbaldehyde with a benzyl halide (e.g., benzyl chloride) in the presence of a base such as sodium hydride (NaH) dergipark.org.tr.

The second nitrogen atom (N3) possesses a lone pair of electrons and remains nucleophilic. This site can be alkylated or quaternized to form imidazolium (B1220033) salts. For example, reacting the N-benzylated imidazole with a methylating agent can yield a 1-benzyl-3-methyl-4-formyl-1H-imidazol-3-ium salt dergipark.org.tr. This quaternization introduces a permanent positive charge, transforming the molecule into an ionic liquid or a precursor for N-heterocyclic carbenes (NHCs), which have applications in catalysis.

Functionalization of the Benzyl Moiety

Direct functionalization of the benzyl group in this compound is not a common synthetic strategy. The benzyl ring is relatively unreactive compared to the aldehyde group and the imidazole ring. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the benzyl ring would require conditions that could potentially lead to undesired side reactions at the more sensitive aldehyde or imidazole moieties.

Therefore, the more practical and widely used approach for introducing functionality onto the benzyl group is to use a pre-functionalized benzylating agent during the initial synthesis. For instance, a substituted benzyl chloride or bromide can be used in the N-alkylation step to install a benzyl group that already contains the desired substituents (e.g., nitro, methoxy, or halogen groups). This method provides precise control over the final structure of the molecule.

Synthesis of Poly-functionalized Derivatives for Specialized Applications

The distinct reactivity at its different sites allows this compound to serve as a scaffold for creating complex, poly-functionalized molecules. By strategically combining the reactions described above, derivatives with tailored properties can be synthesized for specialized applications in fields like medicinal chemistry and materials science nih.govchemicalbook.com.

For example, a researcher could first perform a Schiff base condensation at the aldehyde group and subsequently quaternize the N3 position of the imidazole ring dergipark.org.tr. This two-step process would yield a cationic imidazolium salt bearing a complex imine side chain. Alternatively, the aldehyde can be reduced to an alcohol using NaBH₄, and the resulting hydroxyl group can be used for further esterification or etherification reactions, all while the N-benzyl group remains intact researchgate.net. These multi-step synthetic pathways enable the creation of highly elaborate molecular architectures originating from a single, versatile precursor.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (1-Benzyl-1H-imidazol-4-yl)methanol |

| 1-Benzyl-1H-imidazole-4-carboxylic acid |

| 1,4-Dioxane |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Aniline |

| Benzyl chloride |

| Benzylboronic acid pinacol ester |

| Hydrazine hydrate |

| Hydrogen peroxide |

| Manganese(IV) oxide |

| N-((1-benzyl-1H-imidazol-4-yl)methylene)aniline |

| 4-Methyl-1H-imidazole-5-carbaldehyde |

| 1-Benzyl-3-methyl-4-formyl-1H-imidazol-3-ium salt |

| Potassium hydroxide |

| Sodium borohydride |

Applications of 1 Benzylimidazole 4 Carbaldehyde in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of both the carbaldehyde group and the imidazole (B134444) core allows 1-Benzylimidazole-4-carbaldehyde to serve as a foundational element for constructing intricate molecular structures.

The aldehyde functional group is a key reactive site that facilitates the synthesis of larger, fused heterocyclic systems. Research on analogous imidazole carbaldehydes has shown that the aldehyde can undergo condensation reactions with ortho-disubstituted benzene (B151609) derivatives. researchgate.net For instance, reacting this compound with compounds like o-phenylenediamine, o-aminophenol, or o-aminothiophenol can lead to the formation of new, fused heterocyclic structures appended to the imidazole core, such as benzimidazoles, benzoxazoles, and benzothiazoles, respectively. This capability makes it a direct precursor for a variety of complex heterocyclic compounds that are of interest in medicinal and materials chemistry. researchgate.netnih.gov Imidazole-based aldehydes are frequently employed as building blocks in the field of medical chemistry. researchgate.net

Beyond forming simple fused rings, this compound is an important intermediate for multi-step syntheses of complex organic architectures. The aldehyde group readily reacts with primary amines to form Schiff bases (or imines). nih.gov These resulting imine compounds are often stable, isolable intermediates that can be used in subsequent synthetic steps. This Schiff base formation is a critical transformation for elaborating the core structure into larger, more functionally diverse molecules, including macrocycles and other architecturally complex systems. nih.gov

Contribution to Coordination Chemistry and Ligand Design

The structure of this compound is intrinsically suited for applications in coordination chemistry and ligand design. uni-wuerzburg.de The imidazole ring contains a nitrogen atom (at the 3-position) that can readily coordinate with metal ions. mdpi.comnih.gov The true versatility of this molecule, however, lies in the chemical reactivity of its carbaldehyde group.

By reacting the aldehyde with various amines, a wide array of Schiff base ligands can be synthesized. nih.gov These ligands can feature multiple donor atoms, such as the imidazole nitrogen and the newly formed imine nitrogen, allowing them to act as bidentate or multidentate chelating agents for metal ions. For example, a novel benzimidazole-derived imine ligand was synthesized and used to form coordination complexes with Co(III) and Cu(II), demonstrating the utility of this molecular scaffold in creating new metal-based compounds. nih.gov Furthermore, the core imidazole structure is a precursor to N-Heterocyclic Carbenes (NHCs), a dominant class of ligands in modern catalysis. uni-wuerzburg.debeilstein-journals.org The benzyl (B1604629) and carbaldehyde groups on the this compound framework provide a means to sterically and electronically tune the properties of such ligands, which is a critical aspect of rational ligand design. uni-wuerzburg.de

The table below summarizes key findings regarding the application of the 1-benzylimidazole (B160759) core structure in creating coordination compounds.

| Application Area | Key Reactive Site(s) | Resulting Structure/Complex | Research Focus |

| Ligand Synthesis | Carbaldehyde Group, Imidazole N3 | Schiff Base Ligands | Formation of bidentate ligands via condensation with amines for complexing metals like Co(III) and Cu(II). nih.gov |

| Coordination Compounds | Imidazole N3 | Metal-Ligand Complexes | The imidazole nitrogen acts as a donor to coordinate with various metal ions, including Cadmium(II) and Zinc(II). mdpi.comnih.gov |

| NHC Precursors | Imidazole Ring | Imidazolium (B1220033) Salts | The imidazole ring can be derivatized to form imidazolium salts, which are direct precursors to N-Heterocyclic Carbene (NHC) ligands. researchgate.netbeilstein-journals.org |

Emerging Applications in Material Science

The unique chemical properties of this compound also position it as a valuable component in the synthesis of novel functional materials.

Related benzylimidazole compounds have been identified as effective curing agents for polyepoxy resins. google.com This suggests a role for this compound in polymer science. The reactive aldehyde group provides a chemical handle that can be used to either incorporate the molecule into a polymer backbone during polymerization or to graft it onto an existing polymer chain. Such functionalization would imbue the resulting polymer with the specific chemical and physical properties of the benzylimidazole moiety, potentially enhancing thermal stability, coordination ability, or other desired characteristics.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The structure of this compound makes it a promising candidate for use as an organic linker in MOF synthesis. The nitrogen atom of the imidazole ring and the oxygen atom of the aldehyde group (or a carboxylate group following oxidation) can serve as coordination sites to bind with the metal nodes. The bulky benzyl group would project into the pores of the resulting framework, thereby functionalizing the internal surface of the MOF. This functionalization could specifically influence the framework's properties, such as its selectivity in gas storage and separation or its activity as a catalyst.

Pharmacological Investigations and Biological Activities of 1 Benzylimidazole 4 Carbaldehyde Derivatives

Overview of Biological Relevance of Imidazole (B134444) and Benzimidazole (B57391) Scaffolds

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a fundamental structural motif in a vast array of biologically active compounds. nih.govnih.gov Its electron-rich nature allows it to readily interact with various enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govnih.gov This versatile scaffold is a key component of several natural molecules, including the amino acid histidine, histamine (B1213489), and biotin. nih.gov The imidazole core is also present in numerous FDA-approved drugs, demonstrating its therapeutic importance across different disease areas. nih.gov For instance, methotrexate (B535133) is used in cancer therapy, metronidazole (B1676534) is an antimicrobial agent, and omeprazole (B731) acts as an anti-inflammatory drug. nih.gov

Benzimidazole, which consists of an imidazole ring fused to a benzene (B151609) ring, is another "privileged scaffold" in medicinal chemistry. colab.wsresearchgate.net This fusion enhances the molecule's bioavailability, stability, and biological activity. colab.ws Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic effects. colab.wsbanglajol.infobenthamdirect.comnih.govnih.gov Their ability to act as structural isosteres of naturally occurring nucleotides allows them to interact with various biopolymers within living systems, contributing to their diverse therapeutic applications. researchgate.net The significance of the benzimidazole scaffold is highlighted by its presence in clinically used drugs like the antihelminthic agents albendazole (B1665689) and mebendazole (B1676124), and the anti-ulcer drug omeprazole. derpharmachemica.com

The broad and potent biological activities of both imidazole and benzimidazole cores have made them attractive starting points for the design and synthesis of novel therapeutic agents. nih.govcolab.wsderpharmachemica.com Researchers continue to explore the vast chemical space around these scaffolds to develop new drugs with improved efficacy and safety profiles. benthamdirect.comderpharmachemica.com

Antimicrobial Efficacy of 1-Benzylimidazole-4-carbaldehyde Analogues

Derivatives of this compound have been a focal point of research for their potential as antimicrobial agents, demonstrating efficacy against both bacteria and fungi.

Antibacterial Activity

Benzimidazole derivatives are recognized for their potent activity against a range of microorganisms. nih.gov The antibacterial action of these compounds often involves interference with critical cellular processes such as DNA replication and cell wall synthesis. nih.gov

Studies on various benzimidazole derivatives have demonstrated significant antibacterial potential. For instance, certain 1,2-disubstituted benzimidazole derivatives have shown good activity against bacteria like Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, Staphylococcus aureus, and Escherichia coli. nih.gov In some cases, these compounds exhibited bactericidal activity, killing the bacteria within 24 hours, which was faster than the standard antibiotic ciprofloxacin. nih.gov

Other research has highlighted the effectiveness of 2-substituted-1H-benzimidazole derivatives against Staphylococcus aureus and Bacillus subtilis. nih.gov The structure-activity relationship (SAR) studies indicated that the nature of the substituent at the 2-position of the benzimidazole ring plays a crucial role in its antibacterial efficacy. nih.gov For example, 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives showed good inhibition against three Gram-positive bacteria with MIC values ranging from 64 to 512 μg/mL. researchgate.net Specifically, compounds with hexyl and heptyl groups at the 1-position were found to be twice as effective as the control drug amikacin (B45834) against Streptococcus faecalis. researchgate.net

A study on benzimidazole derivatives synthesized from citronellal, an essential oil component, revealed excellent activity against Gram-positive bacteria, with an inhibition zone of around 19 mm, and moderate activity against Gram-negative bacteria, with an inhibition zone of about 15 mm. ijbbb.org These results were superior to the standard antibiotic gentamicin. ijbbb.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 1,2-disubstituted benzimidazoles | B. cereus, V. cholerae, S. dysenteriae, S. aureus, E. coli | Good activity, bactericidal within 24h | nih.gov |

| 2-substituted-1H-benzimidazoles | S. aureus, B. subtilis | Good antibacterial activity | nih.gov |

| 1-hexyl-2-phenyl-1H-benzo[d]imidazole | S. faecalis | MIC = 128 µg/mL | researchgate.net |

| 1-heptyl-2-phenyl-1H-benzo[d]imidazole | S. faecalis | MIC = 128 µg/mL | researchgate.net |

| Benzimidazole from citronellal | Gram-positive bacteria | Inhibition zone ~19 mm | ijbbb.org |

Antifungal Activity

The antifungal properties of benzimidazole derivatives are also well-documented, with many compounds showing potent activity against various fungal pathogens. nih.govnih.gov One of the primary mechanisms of their antifungal action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

A series of benzimidazole-oxadiazole compounds were synthesized and evaluated for their antifungal activity against different Candida species. nih.gov Several of these compounds exhibited moderate to potent activity, with some showing comparable efficacy to the reference drugs amphotericin B and ketoconazole. nih.gov Two compounds, in particular, demonstrated significant inhibition of ergosterol biosynthesis in a concentration-dependent manner. nih.gov

In another study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were identified as having the best antifungal activities among a series of synthesized benzimidazole derivatives. nih.gov Their activity was evaluated against various species of Candida, Aspergillus, and dermatophytes. nih.gov

Furthermore, research on 1,2,3-triazole phenylhydrazone derivatives, which can be considered analogues, has shown significant in vitro activity against several phytopathogenic fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. rsc.org One compound, in particular, demonstrated effective control of rice sheath blight, rape sclerotinia rot, and fusarium head blight in in vivo tests. rsc.org

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Benzimidazole-oxadiazole compounds | Candida albicans | MIC₅₀ = 1.95 µg/mL | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Candida, Aspergillus, dermatophytes | Exhibited best antifungal activity | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida, Aspergillus, dermatophytes | Exhibited best antifungal activity | nih.gov |

| 1,2,3-triazole phenylhydrazone (5p) | Rhizoctonia solani | EC₅₀ = 0.18 µg/mL | rsc.org |

| 1,2,3-triazole phenylhydrazone (5p) | Sclerotinia sclerotiorum | EC₅₀ = 2.28 µg/mL | rsc.org |

| 1,2,3-triazole phenylhydrazone (5p) | Fusarium graminearum | EC₅₀ = 1.01 µg/mL | rsc.org |

Antineoplastic and Cytotoxic Potential

The benzimidazole scaffold is a prominent feature in many anticancer agents due to its structural similarity to naturally occurring purine (B94841) nucleotides, allowing it to interfere with DNA synthesis and other cellular pathways crucial for cancer cell growth. nih.govnih.gov Derivatives of benzimidazole have demonstrated a broad spectrum of cytotoxic potential against various cancer cell lines. nih.govnih.gov

Research has shown that the benzimidazole ring can enhance the anticancer potency of compounds, particularly against leukemia. nih.gov For instance, a compound featuring a benzimidazole and an oxadiazole ring linked by a methylene (B1212753) group exhibited cytotoxicity against a wide range of cancer cells, including leukemia, melanoma, ovarian, prostate, breast, colon, central nervous system, and non-small cell lung cancer cells. nih.gov

In one study, a series of 1H-benzimidazole derivatives were screened against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. nih.gov While less active than the reference drug 5-fluorouracil, one compound showed the strongest activity against all tested cell lines. nih.gov Structure-activity relationship (SAR) analyses revealed that the anticancer activity increased with the length of the linker between the aromatic moiety and the 5-nitro-1H-benzimidazole. nih.gov

Another study focused on the synthesis and cytotoxic potential of N,2,6-trisubstituted 1H-benzimidazole derivatives. nih.gov These compounds were prepared through a microwave-assisted condensation reaction. nih.gov SAR studies indicated that the presence of an electron-withdrawing group on the indole (B1671886) ring and a 4-fluorobenzyl group on the 1H-benzimidazole ring resulted in stronger anticancer effects. nih.gov

Furthermore, a benzimidazole derivative, compound 207, demonstrated potent inhibitory effects on cancer cell growth with an IC50 of 50 nM and showed a 78.70% inhibition rate in melanoma tumors. nih.gov The significant activity of this compound was attributed to stronger hydrogen bonds and hydrophobic interactions. nih.gov

Table 3: Cytotoxic Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Benzimidazole-oxadiazole conjugate (4f) | Leukemia, Melanoma, Ovarian, Prostate, Breast, Colon, CNS, NSCLC | Cytotoxic | nih.gov |

| 1H-benzimidazole derivative (28) | HepG-2, HCT-116, MCF-7 | Strongest activity among tested derivatives | nih.gov |

Antiviral Properties, Including Anti-HIV Research

The benzimidazole scaffold has been extensively investigated for its antiviral properties, with derivatives showing activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.netnih.gov

In a notable study, a series of novel benzimidazolyl diketo acid derivatives bearing different substituted benzyl (B1604629) moieties were designed, synthesized, and evaluated for their anti-HIV-1 activity. nih.gov Most of the tested compounds demonstrated good anti-HIV-1 activity with low cytotoxicity. nih.gov The most potent compound in this series exhibited an EC₅₀ value of 40 µM and a CC₅₀ value of 550 µM. nih.gov Docking studies suggested that the anti-HIV-1 potency of these compounds might be due to the inhibition of the HIV-1 integrase enzyme. nih.gov

Another research effort focused on 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, which were tested against a variety of viruses. researchgate.netnih.gov Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. researchgate.netnih.gov Some of these derivatives also displayed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). researchgate.netnih.gov

Furthermore, the antiviral potential of benzimidazole derivatives has been explored in combination with other heterocyclic systems. For example, benzimidazole-triazole hybrids have been reported to have improved biological properties, including antiviral activity. nih.gov

Research into indole-3-carbaldehyde derivatives has also yielded promising anti-HIV agents. indiandrugsonline.org In one study, three compounds from a series of indole-3-carbaldehydes exhibited significant inhibition of HIV-1 integrase with IC₅₀ values of ≤5.32 μM. indiandrugsonline.org One of these compounds also showed significant anti-HIV activity against the HIV-1 strain IIIB with an IC₅₀ of 3.16 μM and demonstrated promising activity against a mutant reverse transcriptase strain. indiandrugsonline.org

Imidazo[1,5-b]pyridazines have also been investigated as anti-HIV agents. nih.gov A series of these compounds were found to inhibit the reverse transcriptase of HIV-1. nih.gov One derivative, in particular, showed exceptional activity against HIV-1 reverse transcriptase with an IC₅₀ of 0.65 nM. nih.gov

Table 4: Antiviral Activity of Selected Imidazole and Benzimidazole Derivatives

| Compound/Derivative | Virus | Target/Activity | Reference |

|---|---|---|---|

| Benzimidazolyl DKA derivative (13g) | HIV-1 | EC₅₀ = 40 µM | nih.gov |

| 2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | RSV | EC₅₀ as low as 20 nM | researchgate.netnih.gov |

| Indole-3-carbaldehyde derivative (8b) | HIV-1 (strain IIIB) | IC₅₀ = 3.16 µM | indiandrugsonline.org |

| Indole-3-carbaldehyde derivative (8b) | HIV-1 Integrase | IC₅₀ ≤ 5.32 µM | indiandrugsonline.org |

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have emerged as a significant class of compounds with promising anti-inflammatory and analgesic properties. nih.govnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.govekb.eg

In one study, a series of N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov These compounds exhibited encouraging anti-inflammatory activity, with some derivatives showing a significant reduction in paw edema in rats. nih.gov The analgesic activity was assessed using the acetic acid-induced writhing test in mice, where the compounds also demonstrated positive effects. nih.gov

Another research effort focused on the synthesis of novel benzimidazole derivatives as selective COX-2 inhibitors. ekb.eg Several of these compounds showed promising in vitro COX-2 inhibition with IC₅₀ values ranging from 0.13 to 0.27 µM, which were comparable to or better than the standard drug indomethacin (B1671933) (IC₅₀ of 0.41 µM). ekb.eg The in vivo anti-inflammatory efficacy of these compounds, assessed by the carrageenan-induced paw edema method, revealed significant inhibitory potency. ekb.eg

A study on a few synthesized benzimidazole derivatives investigated their peripheral and central analgesic, anti-inflammatory, and antidiarrheal properties. banglajol.info Two of the synthesized compounds demonstrated promising peripheral analgesic effects with significant writhing inhibition. banglajol.info These compounds also showed notable anti-inflammatory effects, with a high percentage of paw edema inhibition, comparable to the standard drug aceclofenac. banglajol.info

The benzimidazole scaffold is now considered a preferred pharmacophore for designing analgesic and anti-inflammatory agents that target various clinically validated pathways. nih.gov

Table 5: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Activity | Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazoles | Anti-inflammatory | Carrageenan-induced paw edema | Encouraging activity (23.88% to 37.31% inhibition) | nih.gov |

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazoles | Analgesic | Acetic acid-induced writhing | Significant reduction in writhing | nih.gov |

| Novel benzimidazole derivatives (4a, 4b, 5, 6, 9) | Anti-inflammatory (COX-2 inhibition) | In vitro COX-2 inhibition assay | IC₅₀ values from 0.13 to 0.27 µM | ekb.eg |

| Synthesized benzimidazole derivatives (1 and 2) | Analgesic (peripheral) | Acetic acid-induced writhing | 79.66% and 83.05% writhing inhibition | banglajol.info |

Other Therapeutic Explorations

Antitubercular Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for new antitubercular agents. nih.gov Benzimidazole derivatives have shown considerable promise in this area. nih.gov Studies on various substituted benzimidazoles have identified potent inhibitors of mycobacterial growth.

Research into 2-(benzylthio)-1H-benzo[d]imidazoles has yielded compounds with significant in vitro activity against M. tuberculosis H37Rv. scielo.br For instance, specific dinitro-substituted and other modified compounds from this series have demonstrated low micromolar minimum inhibitory concentrations (MICs). scielo.br These lead compounds were also found to be active against multidrug-resistant strains of M. tuberculosis and showed low toxicity in preliminary cell-based assays. scielo.br The exploration of 2,5,6-trisubstituted benzimidazoles has revealed their ability to target filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, highlighting a potential mechanism of action. nih.gov

Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives

| Compound ID | Substitution Pattern | Target Strain | MIC (µM) | Reference |

|---|---|---|---|---|

| 6p | 2-(benzylthio)-dinitro-1H-benzo[d]imidazole | M. tuberculosis H37Rv | 6.9 | scielo.br |

| 6z | 2-(benzylthio)-1H-benzo[d]imidazole derivative | M. tuberculosis H37Rv | 3.8 | scielo.br |

| EJMCh-6 | 2-substituted 1H-benzo[d]imidazole | M. tuberculosis | High Activity | nih.gov |

Antiparasitic Compounds

Benzimidazole derivatives are a well-established class of antiparasitic agents, with compounds like albendazole and mebendazole widely used in clinical practice. researchgate.netnih.gov Research has demonstrated the efficacy of various benzimidazole derivatives against a range of parasites, including protozoa and helminths.

Studies on 1H-benzimidazole derivatives have shown significant in vitro activity against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis. nih.gov Many of these compounds exhibited greater potency than the standard drug metronidazole. nih.gov The mechanism of action for some 2-methoxycarbonylamino derivatives involves the inhibition of tubulin polymerization. researchgate.net Furthermore, certain 1,2-disubstituted-1H-benzo[d]imidazole derivatives have been identified as effective inhibitors of Leishmania mexicana cysteine proteases, indicating their potential for the treatment of leishmaniasis. nih.gov

Table 2: Antiparasitic Activity of Selected Benzimidazole Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 1H-benzimidazole derivatives (1-18) | Giardia lamblia, Entamoeba histolytica | More active than Metronidazole | nih.gov |

| 2-methoxycarbonylamino derivatives | Giardia lamblia, Entamoeba histolytica | Inhibit tubulin polymerization | researchgate.net |

| 1,2-disubstituted-1H-benzo[d]imidazole derivatives (8a-d) | Leishmania mexicana | 92.0-97.4% inhibition of CPB2.8∆CTE at 20µM | nih.gov |

Modulators of Enzyme Activity (e.g., Aldosterone (B195564) Synthase Inhibition, CYP inhibition)

The modulation of enzyme activity is a key strategy in the treatment of various diseases. Benzimidazole derivatives have been investigated as inhibitors of several important enzymes, including aldosterone synthase (CYP11B2) and various cytochrome P450 (CYP) enzymes.

The inhibition of aldosterone synthase is a therapeutic target for conditions like hypertension and heart failure. Bioisosteric replacement of benzimidazoles with imidazopyridines has led to the development of potent and selective inhibitors of CYP11B2. Furthermore, antifungal agents containing an imidazole moiety have been shown to be nonselective inhibitors of multiple cytochrome P450 enzymes. This highlights the potential for benzimidazole derivatives to interact with these crucial metabolic enzymes.

Table 3: Enzyme Inhibition by Imidazole and Benzimidazole Derivatives

| Compound Class | Target Enzyme(s) | Potency/Key Findings | Reference |

|---|---|---|---|

| Imidazopyridines (from benzimidazole leads) | Aldosterone Synthase (CYP11B2) | Potent and selective inhibitors | |

| Antifungal Imidazoles | Cytochrome P450s (various) | Nonselective inhibition |

Antihistaminic and Antiallergic Applications

Derivatives of benzimidazole have also been explored for their potential in treating allergic conditions. Research in this area has focused on their ability to act as antihistamines and to inhibit enzymes involved in the allergic cascade.

Novel benzimidazole derivatives have been synthesized and shown to suppress histamine release from mast cells, a key event in allergic reactions. nih.gov Some of these compounds also inhibit 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. Additionally, certain derivatives have demonstrated the ability to antagonize the contraction of guinea pig ileum caused by histamine, further supporting their potential as antiallergic agents. nih.gov

Table 4: Antihistaminic and Antiallergic Activities of Benzimidazole Derivatives

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 1-[2-[2-(4-hydroxy- 2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1- homopiperazino)benzimidazole (22) | Antihistaminic, 5-Lipoxygenase Inhibition | Potently suppressed histamine release and inhibited 5-lipoxygenase | nih.gov |

Mechanistic Studies and Structure Activity Relationship Sar Elucidation for 1 Benzylimidazole 4 Carbaldehyde Analogues

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. For 1-benzylimidazole-4-carbaldehyde analogues, the key pharmacophoric features can be inferred from the core structure and the functionalities that are commonly associated with the biological targets of imidazole-containing compounds. nih.gov

The fundamental pharmacophore of this compound analogues typically includes:

A Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the imidazole (B134444) ring is a primary hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The benzyl (B1604629) group at the N-1 position and the imidazole ring itself provide significant hydrophobic and aromatic character, facilitating van der Waals and pi-pi stacking interactions with biological targets.

A Hydrogen Bond Donor/Acceptor: The carbaldehyde group at position 4 is a crucial feature, with the oxygen atom acting as a hydrogen bond acceptor. This group can also participate in the formation of Schiff bases or other covalent interactions.

Substitutions on the benzyl ring or modifications of the carbaldehyde group can introduce additional pharmacophoric features, such as extra hydrogen bond donors/acceptors or charged groups, which can modulate the biological activity and selectivity of the analogues.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the physicochemical properties of a compound influence its biological activity. nih.gov For this compound analogues, QSAR models can be developed to predict their potency and to guide the design of new, more active derivatives.

A typical QSAR study for these analogues would involve the calculation of various molecular descriptors, which can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing or electron-donating nature of substituents on the benzyl ring can significantly impact the electronic environment of the imidazole core.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulkiness of substituents can influence the binding affinity to a target protein.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which plays a critical role in membrane permeability and interaction with hydrophobic pockets of proteins.

A hypothetical QSAR model for a series of this compound analogues might reveal that increased hydrophobicity of the substituent on the benzyl ring enhances activity up to a certain point, after which steric hindrance becomes a limiting factor.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Analogue | Substituent (R) | logP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | H | 2.1 | 186.21 | 15.2 |

| 2 | 4-Cl | 2.8 | 220.66 | 8.5 |

| 3 | 4-OCH3 | 2.0 | 216.24 | 12.1 |

| 4 | 4-NO2 | 1.9 | 231.21 | 18.9 |

Molecular Interactions with Biological Targets

The biological effects of this compound analogues are mediated by their interactions with specific biological targets, such as enzymes or receptors. Molecular docking studies on related benzimidazole (B57391) derivatives have provided insights into the potential binding modes of this class of compounds. nih.govresearchgate.net

Common molecular interactions observed for imidazole-based compounds include:

Hydrogen Bonding: The imidazole nitrogen and the carbaldehyde oxygen are key sites for hydrogen bonding with amino acid residues in the active site of a protein. For example, they can interact with serine, threonine, or tyrosine residues.

Hydrophobic Interactions: The benzyl group and the imidazole ring can fit into hydrophobic pockets of the target protein, forming van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic nature of the benzyl and imidazole rings allows for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Covalent Bonding: The aldehyde functionality can react with nucleophilic residues, such as the primary amine of a lysine (B10760008) residue, to form a Schiff base, leading to irreversible inhibition of the target.

For instance, in the context of antimicrobial activity, these compounds might target enzymes like dihydrofolate reductase or DNA gyrase, where the interactions described above would be crucial for inhibiting the enzyme's function. researchgate.net

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activity of this compound analogues is assessed through a series of in vitro and in vivo evaluations.

In Vitro Evaluation

Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes, assays are conducted where the analogue is incubated with the purified enzyme and its substrate. The rate of product formation is measured, often spectrophotometrically or fluorometrically, to calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). nih.gov

Cell-Based Assays: The effect of the analogues on whole cells is evaluated using various cell lines. For example, to assess anticancer activity, cancer cell lines are treated with the compounds, and cell viability is measured using assays like the MTT or XTT assay.

Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined by exposing various strains of bacteria or fungi to serial dilutions of the compounds. The lowest concentration that prevents visible growth is reported as the MIC.

In Vivo Evaluation

Animal Models of Disease: Analogues that show promising in vitro activity are further tested in animal models of disease. For example, to evaluate anti-inflammatory activity, a compound might be administered to rodents in which inflammation has been induced (e.g., carrageenan-induced paw edema).

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in living organisms. This involves administering the compound to animals and measuring its concentration in blood and various tissues over time. nih.gov

Toxicity Studies: Acute and chronic toxicity studies are conducted to assess the safety profile of the lead compounds. These studies help in determining the therapeutic window of the potential drug candidate.

Advanced Characterization and Computational Approaches for 1 Benzylimidazole 4 Carbaldehyde Research

Spectroscopic Methodologies for Structural Confirmation and Elucidation

The precise structure of 1-benzylimidazole-4-carbaldehyde is unequivocally confirmed through a suite of spectroscopic methods. These techniques probe the molecular framework, identifying key functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the imidazole (B134444) and benzyl (B1604629) rings, as well as the aldehyde and methylene (B1212753) bridge protons, are observed. chemicalbook.com Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. chemicalbook.com

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present. The IR spectrum of this compound exhibits characteristic absorption bands. A strong carbonyl (C=O) stretching vibration is a key indicator of the aldehyde group. researchgate.net Additionally, C-H stretching vibrations from the aromatic rings and the methylene group, as well as C=N and C=C stretching vibrations within the imidazole and benzene (B151609) rings, are readily identifiable. researchgate.netresearchgate.net

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular formula, C₁₁H₁₀N₂O. chemicalbook.comchemspider.com

The following table summarizes the key spectroscopic data for this compound:

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR | Signals for imidazole, benzyl, aldehyde, and methylene protons. | chemicalbook.com |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. | chemicalbook.com |

| IR Spectroscopy | Carbonyl (C=O) stretch, aromatic and aliphatic C-H stretches, C=N and C=C stretches. | researchgate.netresearchgate.netresearchgate.net |

| Mass Spectrometry | Molecular ion peak confirming the molecular formula C₁₁H₁₀N₂O. | chemicalbook.comchemspider.com |

Computational Chemistry and Molecular Modeling Studies

Computational methods offer a powerful lens to investigate the intrinsic properties of this compound at the atomic level, complementing experimental findings.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to optimize the molecular geometry and analyze the electronic structure of this compound. nih.govnih.govniscpr.res.in These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

The electronic structure analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's reactivity and electronic properties. niscpr.res.in Studies on related benzimidazole (B57391) derivatives have shown that the HOMO-LUMO energy gap can indicate the potential for intramolecular charge transfer. niscpr.res.in Valence shell electronically excited states of similar molecules like 1-benzylimidazole (B160759) have been investigated, revealing transitions with both Rydberg and valence character. hw.ac.uk

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

To explore the potential of this compound and its derivatives as biologically active agents, molecular dynamics (MD) and docking simulations are utilized. nih.govnih.gov These computational techniques predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor.

Molecular docking studies can identify the preferred binding orientation and calculate a binding affinity score, suggesting the strength of the interaction. nih.govjapsr.in Following docking, MD simulations can be performed to assess the stability of the ligand-target complex over time. nih.govnih.gov These simulations provide dynamic information on the conformational changes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov For instance, MD simulations on related benzimidazole derivatives have been used to study their stable interactions with protein targets. nih.govjapsr.in

Aromaticity and Stability Assessments

Furthermore, the stability of the molecule can be assessed by calculating its total energy and heats of formation using computational methods. niscpr.res.in These calculations can also be used to compare the relative stabilities of different isomers or conformers of the molecule.

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is a key determinant of its reactivity. Molecular electrostatic potential (MEP) maps, generated through quantum chemical calculations, visualize the charge distribution, highlighting electrophilic and nucleophilic regions. nih.goveurjchem.com

This information allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. For example, the oxygen atom of the carbonyl group is expected to be a region of high electron density (nucleophilic), while the carbonyl carbon and the protons on the imidazole ring are likely to be electrophilic centers. Fukui function analysis can also be employed to predict the local reactivity of different atomic sites within the molecule. nih.gov

Future Directions and Interdisciplinary Prospects for 1 Benzylimidazole 4 Carbaldehyde Research

Innovations in Synthetic Strategies

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of 1-benzylimidazole-4-carbaldehyde. While several routes for its synthesis and the synthesis of related imidazole (B134444) aldehydes have been established, future research will likely focus on greener, more cost-effective, and higher-yielding processes. chemicalbook.comorgsyn.orgguidechem.com

Current synthetic approaches often involve the benzylation of a pre-formed imidazole-4-carbaldehyde or the oxidation of the corresponding alcohol, (1-benzylimidazol-4-yl)methanol. chemicalbook.comguidechem.com One documented method involves the reaction of 1H-Imidazole-4-methanol, 1-(phenylmethyl)- with manganese(IV) oxide to yield this compound. chemicalbook.com Other strategies include the reaction of 1H-Imidazole-4-carbaldehyde with benzyl (B1604629) bromide. chemicalbook.com

Future innovations may include:

Catalytic Approaches: The exploration of novel catalytic systems, including heterogeneous catalysts, could lead to more sustainable synthetic routes with easier product purification and catalyst recycling. nih.gov

Flow Chemistry: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reagents.

One-Pot Syntheses: Designing multi-component, one-pot reactions to construct the this compound core from simpler starting materials would significantly improve synthetic efficiency and reduce waste.

Alternative Benzylating and Formylating Agents: Research into more environmentally benign benzylating and formylating agents will be crucial to align with the principles of green chemistry.

Expansion into Novel Therapeutic Areas

The imidazole nucleus is a cornerstone in the development of a wide spectrum of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. frontiersin.orgresearchgate.netnih.gov Derivatives of benzimidazole (B57391), which shares structural similarities, are also known for a broad range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. frontiersin.orgnih.gov This extensive biological activity of the parent scaffold strongly suggests that this compound is a promising starting point for the discovery of new drugs.

Future therapeutic explorations could target:

Oncology: Imidazole-based compounds have shown potential as anticancer agents, with some acting as inhibitors of key enzymes in cancer progression. nih.gov The carbaldehyde group of this compound can be readily converted into various functional groups to generate a library of derivatives for screening against different cancer cell lines. For instance, platinum complexes with functionalized imidazole rings have demonstrated the ability to inhibit tumor growth. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents. nih.gov Imidazole derivatives have a long history as antifungal and antibacterial agents. nih.govtsijournals.commdpi.com The functionalization of this compound could lead to novel compounds that overcome existing resistance mechanisms.

Inflammatory Disorders: Benzimidazole derivatives have been shown to possess anti-inflammatory properties, in part by inhibiting enzymes like cyclooxygenases (COXs). frontiersin.org Recent studies on novel benzimidazole derivatives have identified potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation and pain. nih.gov This opens up avenues for developing selective anti-inflammatory drugs based on the this compound scaffold.

Neurodegenerative Diseases: The imidazole ring is present in biologically crucial molecules like histidine, which plays a role in various physiological processes. tsijournals.comtsijournals.com The exploration of this compound derivatives for their potential to modulate neurological pathways could lead to new treatments for neurodegenerative disorders.

Exploration in Emerging Material Technologies

The unique chemical properties of imidazole-containing compounds, such as their ability to engage in hydrogen bonding and coordinate with metal ions, make them attractive candidates for the development of advanced materials. numberanalytics.comelsevierpure.comresearchgate.net The inherent reactivity of the carbaldehyde group in this compound provides a versatile handle for incorporating this molecule into larger polymeric structures or for functionalizing surfaces.

Potential applications in material science include:

Advanced Polymers: Imidazole-based polymers are known for their high thermal stability and ionic conductivity. numberanalytics.com this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored electronic and mechanical properties.

Corrosion Inhibitors: Imidazole derivatives have been utilized as effective corrosion inhibitors, particularly in industrial settings. tsijournals.comtsijournals.com The benzyl group in this compound can enhance its hydrophobicity, potentially improving its adhesion to metal surfaces and offering superior corrosion protection.

Sensors and Catalysts: Surfaces functionalized with imidazole-based compounds can be designed for specific applications in catalysis and chemical sensing. numberanalytics.com The aldehyde functionality of this compound can be used to covalently attach it to various substrates, creating surfaces with tunable properties.

Collaborative Research Initiatives in Drug Discovery and Development

The interdisciplinary nature of modern scientific research necessitates a collaborative approach to tackle complex challenges. The journey of a molecule like this compound from a laboratory curiosity to a clinically approved drug or a commercially viable material is long and arduous, requiring expertise from various fields.

Future progress will be significantly accelerated by:

Academia-Industry Partnerships: Collaborations between academic research groups, with their focus on fundamental science and innovation, and pharmaceutical or material science companies, with their expertise in development and commercialization, are crucial. These partnerships can facilitate the translation of basic research findings into tangible products.

Open Science and Data Sharing: Initiatives that promote the sharing of research data, such as synthetic protocols, spectroscopic data, and biological screening results, can prevent the duplication of efforts and foster a more efficient research ecosystem. Platforms that enable collaborative drug discovery can play a pivotal role in this regard. scispace.com

Interdisciplinary Research Consortia: The formation of research consortia bringing together synthetic chemists, medicinal chemists, pharmacologists, material scientists, and computational scientists would create a synergistic environment for innovation. Such collaborations would allow for a holistic approach to the study of this compound and its derivatives, from molecular design and synthesis to biological evaluation and material characterization.

By fostering a collaborative and interdisciplinary research environment, the scientific community can fully exploit the potential of this compound, paving the way for significant advancements in medicine and material science.

常见问题

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound’s aldehyde group may cause irritation .

- Ventilation : Work in a fume hood to minimize inhalation risks, as aldehydes often exhibit volatility.

- First-aid measures :

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent degradation .

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzyl and aldehyde substituents (e.g., aldehyde proton at ~9.8 ppm) .

- IR spectroscopy : Detect the C=O stretch of the aldehyde group near 1700 cm⁻¹ .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, ensuring the aldehyde’s planar geometry is validated . ORTEP-3 can generate thermal ellipsoid plots to visualize molecular packing .

How can researchers address discrepancies in spectroscopic data during derivative synthesis?

Advanced Research Focus

Contradictions in NMR or mass spectrometry data often arise from:

- Tautomerism : The imidazole ring’s tautomeric equilibrium may shift under different solvents, altering peak positions. Use deuterated DMSO or CDCl₃ to stabilize the dominant form .

- Impurity interference : Employ HPLC-MS to identify byproducts and optimize purification steps.

- Dynamic effects : Variable-temperature NMR can reveal conformational changes affecting spectral consistency .

Document all experimental conditions (solvent, temperature, pH) to trace data variability .

What advanced strategies validate crystal structures of this compound derivatives?

Q. Advanced Research Focus

- SHELX refinement : Use SHELXL-2018 for high-resolution data to refine hydrogen atom positions and anisotropic displacement parameters. Check R-factor convergence (<5% for high-quality datasets) .

- Twinned data handling : For challenging crystals, apply TWIN/BASF commands in SHELX to model twinning and improve accuracy .

- Validation tools : PLATON’s ADDSYM algorithm detects missed symmetry, while checkCIF reports highlight geometric outliers (e.g., unusual bond angles) .

How can this compound be leveraged in catalytic or medicinal chemistry studies?

Q. Advanced Research Focus

- Ligand design : The aldehyde group enables Schiff base formation with amines, creating transition-metal ligands for catalysis. Monitor coordination via UV-Vis and cyclic voltammetry .

- Drug discovery : Functionalize the imidazole core via Suzuki coupling or click chemistry to generate libraries for kinase inhibition assays. Assess bioavailability using LogP calculations and in vitro ADMET profiling .

- Mechanistic studies : Use DFT calculations (e.g., Gaussian 16) to model reaction pathways involving the aldehyde’s electrophilic carbon .

What analytical workflows ensure reproducibility in synthesizing this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||